molecular formula C9H7ClFN B12818905 7-Chloro-5-fluoro-3-methyl-1H-indole

7-Chloro-5-fluoro-3-methyl-1H-indole

Cat. No.: B12818905
M. Wt: 183.61 g/mol
InChI Key: RTHNZTMSQPZFOC-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-3-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-3-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 3-methylindole.

    Fluorination: The fluorine atom can be introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at the available positions.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

    Electrophilic Substitution: Substituted indole derivatives.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Nucleophilic Substitution: Substituted indole derivatives with nucleophiles replacing chlorine or fluorine.

Scientific Research Applications

7-Chloro-5-fluoro-3-methyl-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity. The exact mechanism may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the chlorine and methyl substituents.

    3-Methylindole: Lacks the chlorine and fluorine substituents.

    7-Chloroindole: Lacks the fluorine and methyl substituents.

Uniqueness

7-Chloro-5-fluoro-3-methyl-1H-indole is unique due to the combination of chlorine, fluorine, and methyl substituents on the indole ring

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

7-chloro-5-fluoro-3-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3

InChI Key

RTHNZTMSQPZFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2Cl)F

Origin of Product

United States

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